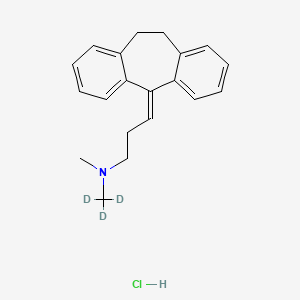

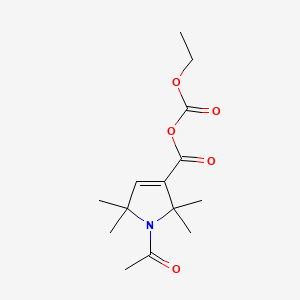

![molecular formula C20H32FNO B563029 N-[2-(3-Fluorophenyl)ethyl]dodecanamide CAS No. 914381-27-4](/img/structure/B563029.png)

N-[2-(3-Fluorophenyl)ethyl]dodecanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chromatographic Analysis

An analytical method involving alumina column chromatography was developed to separate N, N-bis (2-hydroxyethyl) dodecanamide and N-(2-hydroxyethyl) dodecanamide in mixtures with dodecyl poly (oxyethylene) ethers. The study highlighted the retention time changes and elution behavior of these compounds, which could be significant for the objective analysis of similar amide compounds in mixtures (Yoshimura & Sugiyama, 1991).

Nuclear Reprocessing

In the field of nuclear reprocessing, N,N-dialkylamides, including dodecanamides with ethyl and butyl groups, were synthesized to investigate their selectivity and capability in extracting Th(IV) from acidic nitrate media. The study found that the distribution ratios of Th(IV) with these amides in kerosene decrease with the increase of the alkyl chain length, likely due to steric hindrance, which is critical for understanding the efficiency of such amides in nuclear reprocessing applications (Yu et al., 2003).

Antiproliferative Agents

A series of 3-(substituted phenyl)-N-(2-hydroxy-2-(substituted-phenyl)ethyl)-N-methylthiophene-2-sulfonamide derivatives were synthesized and evaluated for their in-vitro antiproliferative activity against various cancer cell lines. These compounds, characterized by techniques such as 1H NMR and LC-MS, showed significant antiproliferation effects, highlighting the potential of structurally similar compounds like N-[2-(3-Fluorophenyl)ethyl]dodecanamide in cancer research (Pawar et al., 2018).

Hydrogen Bonding Interaction

The study of fluorescent hosts bearing an aromatic amide unit, such as 2-dodecanamido-4-methyl-N-[4-(dimethylamino)phenyl]quinoline-7-carboxamide, revealed anomalous fluorescence due to an intramolecular charge-transfer (ICT) process. This finding underscores the role of hydrogen bonding in modulating the photophysical properties of compounds, which could be relevant for designing fluorescence-based sensors and probes involving amide groups similar to this compound (Araki et al., 1998).

Corrosion Inhibition

In the context of corrosion science, a novel cationic surfactant, N-(2-(2-mercaptoacetoxy)ethyl)-N,N-dimethyl dodecan-1-aminium bromide, demonstrated significant corrosion inhibiting effects against carbon steel in an acidic solution. This study highlights the potential application of similar amide compounds, including this compound, in developing corrosion inhibitors for industrial applications (Hegazy et al., 2013).

Mécanisme D'action

Target of Action

N-(3-Fluorophenethyl)dodecanamide is an isoquinolinium derivative and a HWY 5069 Spc1 kinase inhibitor . The primary target of this compound is the Spc1 kinase, a protein that plays a crucial role in various cellular processes.

Mode of Action

As a kinase inhibitor, N-(3-Fluorophenethyl)dodecanamide interacts with the Spc1 kinase by binding to its active site. This binding inhibits the kinase’s activity, preventing it from phosphorylating its substrate proteins . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of Spc1 kinase affects several biochemical pathways. Given that kinases are involved in signal transduction, the inhibition of Spc1 kinase can disrupt these signaling pathways, leading to downstream effects . The specific pathways affected by N-(3-Fluorophenethyl)dodecanamide and their downstream effects are subjects of ongoing research.

Result of Action

The molecular and cellular effects of N-(3-Fluorophenethyl)dodecanamide’s action are largely dependent on the specific cells and tissues where Spc1 kinase is active. By inhibiting Spc1 kinase, this compound can potentially alter cellular functions regulated by this kinase . The exact effects are still being studied.

Propriétés

IUPAC Name |

N-[2-(3-fluorophenyl)ethyl]dodecanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32FNO/c1-2-3-4-5-6-7-8-9-10-14-20(23)22-16-15-18-12-11-13-19(21)17-18/h11-13,17H,2-10,14-16H2,1H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWLFIDZHVSOSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NCCC1=CC(=CC=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661977 |

Source

|

| Record name | N-[2-(3-Fluorophenyl)ethyl]dodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914381-27-4 |

Source

|

| Record name | N-[2-(3-Fluorophenyl)ethyl]dodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[amino-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile](/img/structure/B562960.png)